molecular formula C16H21F2NO B6188534 {3-benzyl-9,9-difluoro-3-azabicyclo[3.3.1]nonan-1-yl}methanol CAS No. 2648955-91-1

{3-benzyl-9,9-difluoro-3-azabicyclo[3.3.1]nonan-1-yl}methanol

Cat. No.: B6188534
CAS No.: 2648955-91-1
M. Wt: 281.3
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Description

{3-benzyl-9,9-difluoro-3-azabicyclo[331]nonan-1-yl}methanol is a complex organic compound characterized by its unique bicyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {3-benzyl-9,9-difluoro-3-azabicyclo[3.3.1]nonan-1-yl}methanol typically involves multiple steps, starting from readily available precursors. One common route involves the following steps:

    Formation of the bicyclic core: This step involves the cyclization of a suitable precursor to form the azabicyclo[3.3.1]nonane core.

    Introduction of the benzyl group: The benzyl group is introduced via a nucleophilic substitution reaction.

    Fluorination: The difluoro groups are introduced using a fluorinating agent under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This includes the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

{3-benzyl-9,9-difluoro-3-azabicyclo[3.3.1]nonan-1-yl}methanol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone.

    Reduction: The compound can be reduced to remove the difluoro groups.

    Substitution: The benzyl group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products

    Oxidation: The major product is the corresponding ketone.

    Reduction: The major product is the non-fluorinated derivative.

    Substitution: The major products are the substituted derivatives with various functional groups.

Scientific Research Applications

Chemistry

In chemistry, {3-benzyl-9,9-difluoro-3-azabicyclo[3.3.1]nonan-1-yl}methanol is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

In biological research, this compound is studied for its potential as a pharmacological agent. Its structural features suggest it may interact with specific biological targets, making it a candidate for drug development.

Medicine

In medicine, this compound is investigated for its potential therapeutic effects. It may have applications in the treatment of neurological disorders due to its ability to interact with neurotransmitter receptors.

Industry

In the industrial sector, this compound is explored for its potential use in the development of new materials. Its unique properties may contribute to the creation of advanced polymers and other materials with specialized functions.

Mechanism of Action

The mechanism of action of {3-benzyl-9,9-difluoro-3-azabicyclo[3.3.1]nonan-1-yl}methanol involves its interaction with specific molecular targets. These targets may include neurotransmitter receptors or enzymes involved in metabolic pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity.

Comparison with Similar Compounds

Similar Compounds

  • 9-benzyl-9-azabicyclo[3.3.1]nonan-3-one
  • 9-benzyl-9-azabicyclo[3.3.1]nonane

Uniqueness

{3-benzyl-9,9-difluoro-3-azabicyclo[3.3.1]nonan-1-yl}methanol is unique due to the presence of the difluoro groups and the hydroxyl group. These features confer distinct chemical and biological properties compared to similar compounds. The difluoro groups enhance the compound’s stability and lipophilicity, while the hydroxyl group provides a site for further functionalization.

Properties

CAS No.

2648955-91-1

Molecular Formula

C16H21F2NO

Molecular Weight

281.3

Purity

95

Origin of Product

United States

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